molecular formula C8H6ClNO3 B1623745 2-(4-Nitrophenyl)acetyl chloride CAS No. 50434-36-1

2-(4-Nitrophenyl)acetyl chloride

Cat. No. B1623745
CAS RN: 50434-36-1
M. Wt: 199.59 g/mol
InChI Key: FYXZTVPBFJQFBO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)acetyl chloride, also known as 4-Nitrophenylacetyl chloride, is an organic compound with the chemical formula C8H6ClNO3. It is a white solid with a melting point of 58-60°C. It is soluble in organic solvents such as methanol and ethanol, but insoluble in water. The compound is used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis of Aromatic SAMs on Gold Surfaces

4-Nitrophenyl sulfenyl chloride has been utilized as a precursor for the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This application highlights the compound's role in surface chemistry, particularly in creating organized molecular structures with potential applications in nanotechnology and materials science (Houmam et al., 2011).

Palladium-Catalyzed Decarboxylative Coupling

The palladium-catalyzed decarboxylative cross-coupling of potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides showcases another significant application. This reaction pathway offers a method for preparing diverse 1,1-diaryl methanes and their derivatives, demonstrating the compound's utility in organic synthesis and the development of novel organic molecules (Shang et al., 2011).

Preparation of Vinamidinium Salts

In the preparation of vinamidinium hexafluorophosphate salts, substituted acetic acids or acetyl chlorides react to yield these salts in moderate to excellent yields. This application is critical in synthesizing nonhygroscopic solids that are easily handled, serving as intermediates in various chemical syntheses (Davies et al., 2000).

Hydroxyl Protecting Group

The (2-nitrophenyl)acetyl (NPAc) group has been reported as a selectively removable hydroxyl protecting group. This application is particularly relevant in carbohydrate chemistry, where the NPAc group offers a method for protecting hydroxyl functions during synthetic transformations (Daragics & Fügedi, 2010).

Grafting on Carbon and Metallic Surfaces

The grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction presents a novel approach to surface modification. This process has potential applications in materials science, where surface properties need to be tailored for specific applications (Adenier et al., 2005).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate has been identified as an effective corrosion inhibitor for copper alloy in chloride solution. This application underscores the compound's significance in materials science, particularly in protecting metals from corrosion in harsh environments (Nam et al., 2016).

properties

IUPAC Name

2-(4-nitrophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXZTVPBFJQFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198471
Record name Benzeneacetyl chloride, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)acetyl chloride

CAS RN

50434-36-1
Record name Benzeneacetyl chloride, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.75 ml (7.5 mmoles) of a 2M solution of oxalyl chloride in dichloromethane is added at 20° C. to a solution of 0.9 g (5 mmoles) of 4-nitrophenylacetic acid in a mixture composed of 10 ml of dichloromethane and 0.5 ml of DMF. After agitation for 30 minutes, the solution is concentrated under vacuum. The yellow oil obtained is used without additional purification in the following stage.
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Synthesis routes and methods II

Procedure details

To mixture of p-nitrophenylacetic acid (1 g, 5.5 mmol) in benzene (10 ml) was added thionyl chloride (0.8 ml) at room temperature. The reaction mixture was heated to reflux for 12 hr and then cooled. The excess thionyl chloride and benzene were removed in vacuo to obtain (4-nitro-phenyl)-acetyl chloride (1 g, 91%).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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